molecular formula C7H14ClNO4S B2557025 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride CAS No. 2416235-51-1

6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride

Cat. No. B2557025
CAS RN: 2416235-51-1
M. Wt: 243.7
InChI Key: YURIGLZTWVDJIN-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid hydrochloride, also known as DMTS, is a synthetic organic compound with potential applications in scientific research. DMTS is a thiazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Heteroanalogs of Alloxazines

  • Study Focus : Investigation into the properties of derivatives of 6,8-dimethyl-7,9-dioxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][4,5-e][1,4]thiazines, highlighting their stability, oxidation behavior, and redox reactions. This study provides insights into the chemical behavior of similar thiazine derivatives, which could be relevant for understanding the chemical reactivity and potential applications of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride in various research contexts.

New Oxidatively Removable Carboxy Protecting Groups

  • Study Focus : The study explores 2,6-Dimethoxybenzyl esters and their oxidative behavior to generate corresponding carboxylic acids, demonstrating the utility of specific functional groups in synthetic chemistry for protecting group strategies. This research may offer parallel insights into the synthetic utility of compounds like this compound, particularly in the context of protecting groups and synthetic transformations.

Synthesis and Reactivity of Thiazine Derivatives

  • Study Focus : Detailed investigation into the synthesis and chemical reactivity of thiazine derivatives, including the preparation of novel nitrogen-bridged heterocycles. This research may provide valuable chemical synthesis and reactivity context relevant to compounds with similar structures or functional groups, including the synthesis pathways and potential applications in material science or medicinal chemistry.

Hydrolysis of Cyclopropane Derivatives

  • Study Focus : This study examines the hydrolysis of a spirocyclic compound, providing insights into reaction mechanisms and product formation that could be analogous to the hydrolysis behavior of this compound, especially considering the potential for cyclic and acyclic transformations in similar chemical structures.

Mechanism of Action

properties

IUPAC Name

6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-7(2)4-8-3-5(6(9)10)13(7,11)12;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSHDAQLRCVRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(S1(=O)=O)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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